molecular formula C18H21NO2S2 B2900606 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448027-05-1

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Cat. No.: B2900606
CAS No.: 1448027-05-1
M. Wt: 347.49
InChI Key: NQQSXJDHSMJUTA-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a complex organic compound characterized by the presence of benzylthio and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylthio and methylthio precursors, followed by a series of condensation and substitution reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(2-hydroxyphenyl)acetamide
  • 2-(methylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
  • N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Uniqueness

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-22-16-9-7-15(8-10-16)17(20)11-19-18(21)13-23-12-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSXJDHSMJUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CSCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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